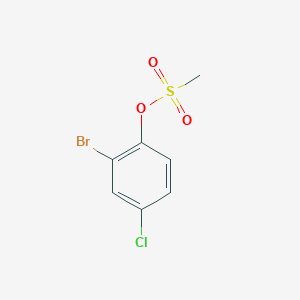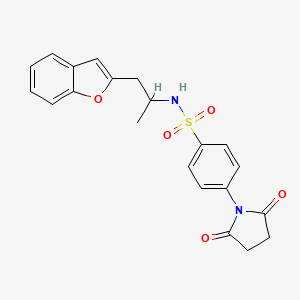![molecular formula C23H22N2O4S2 B2522244 ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate CAS No. 307527-10-2](/img/structure/B2522244.png)
ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate is a compound that falls within the category of organic chemistry, specifically involving thiazolidine derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a thiazolidine ring, a benzylidene moiety, and an ester group, which may contribute to its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related thiazolidine derivatives often involves cyclization reactions and the formation of amide bonds. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Similarly, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate is achieved through the reaction of a carbothioamide with ethyl bromopyruvate . These methods may provide insights into the synthesis of this compound, which likely involves the formation of the thiazolidine ring followed by subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is often elucidated using spectroscopic methods such as IR, Raman, NMR, and X-ray diffraction . Theoretical calculations using methods like Density Functional Theory (DFT) can also provide valuable information on geometric parameters, vibrational frequencies, and molecular orbitals . These studies help in understanding the three-dimensional conformation of the molecule, which is crucial for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazolidine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, Diels-Alder reactions have been reported with ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, demonstrating the reactivity of the thiazolidine ring system towards electron-rich dienophiles . The presence of an ester group can also lead to reactions such as transesterification . These reactions are important for the functionalization and derivatization of the thiazolidine core, potentially leading to compounds with enhanced biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the benzylidene group and the ester functionality can affect these properties and thus the compound's suitability for pharmaceutical applications. Spectroscopic data, including IR and NMR, provide insights into the functional groups present and their chemical environment . Theoretical studies can complement these findings by predicting properties such as molecular electrostatic potential and electronic distribution, which are relevant for understanding the compound's reactivity .
Aplicaciones Científicas De Investigación
Supramolecular Structures
Research on related compounds has shown that molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by hydrogen bonds into chains and frameworks, demonstrating the potential for creating supramolecular structures. This property could be relevant for developing materials with specific molecular recognition and assembly characteristics (Portilla et al., 2007).
Antimicrobial Agents
Compounds with structures similar to ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate have been synthesized and screened for antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2007).
Chemical Synthesis and Reactivity
The reactivity of related thiazolidin-4-one derivatives with benzaldehydes to produce 5-arylmethylidene derivatives highlights their utility in synthetic chemistry, particularly in the synthesis of complex molecules and potential pharmacophores (Tverdokhlebov et al., 2005).
Propiedades
IUPAC Name |
ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-2-29-22(28)17-10-12-18(13-11-17)24-20(26)9-6-14-25-21(27)19(31-23(25)30)15-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,24,26)/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKPPYHEXQOHRY-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2522163.png)
![3-[(2,6-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2522164.png)
![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2522166.png)
![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)




![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)
